2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene
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Overview
Description
2,7-Dibromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound with the molecular formula C14H6Br2S2. It is a derivative of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, where two bromine atoms are substituted at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the bromination of benzo[b]benzo[4,5]thieno[2,3-d]thiophene. One common method is to treat the parent compound with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2,7-Dibromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the synthesis of novel materials with unique electronic properties.
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2,7-Dibromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily through its electronic properties. The bromine atoms influence the electron distribution within the molecule, making it suitable for use in electronic applications. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
2,7-Diphenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene: Another derivative with phenyl groups instead of bromine atoms.
2,7-Dioctylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene: A derivative with octyl groups, used in organic electronics.
Uniqueness
2,7-Dibromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to the presence of bromine atoms, which can be easily substituted to create a variety of derivatives. This makes it a versatile building block for the synthesis of complex organic molecules .
Properties
Molecular Formula |
C14H6Br2S2 |
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Molecular Weight |
398.1 g/mol |
IUPAC Name |
2,7-dibromo-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C14H6Br2S2/c15-7-1-3-9-11(5-7)17-14-10-4-2-8(16)6-12(10)18-13(9)14/h1-6H |
InChI Key |
PWIBXNQEEWGXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C2SC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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